Isolicoflavonol
Isolicoflavonol
Isolicoflavonol belongs to the class of organic compounds known as 3'-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 3'-position. Thus, isolicoflavonol is considered to be a flavonoid lipid molecule. Isolicoflavonol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isolicoflavonol is primarily located in the membrane (predicted from logP). Outside of the human body, isolicoflavonol can be found in herbs and spices. This makes isolicoflavonol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
94805-83-1
VCID:
VC0129790
InChI:
InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3
SMILES:
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
Molecular Formula:
C20H18O6
Molecular Weight:
354.4 g/mol
Isolicoflavonol
CAS No.: 94805-83-1
Reference Standards
VCID: VC0129790
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
CAS No. | 94805-83-1 |
---|---|
Product Name | Isolicoflavonol |
Molecular Formula | C20H18O6 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
Standard InChI | InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3 |
Standard InChIKey | PGCKDCPTJAQQSQ-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |
Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |
Appearance | Yellow powder |
Melting Point | 119°C |
Physical Description | Solid |
Description | Isolicoflavonol belongs to the class of organic compounds known as 3'-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 3'-position. Thus, isolicoflavonol is considered to be a flavonoid lipid molecule. Isolicoflavonol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isolicoflavonol is primarily located in the membrane (predicted from logP). Outside of the human body, isolicoflavonol can be found in herbs and spices. This makes isolicoflavonol a potential biomarker for the consumption of this food product. |
PubChem Compound | 5318585 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume